

Application Notes and Protocols for the Characterization of Tri-GalNAc Conjugates

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Compound of Interest

Compound Name: *tri-GalNAc-DBCO*

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Audience: Researchers, scientists, and drug development professionals.

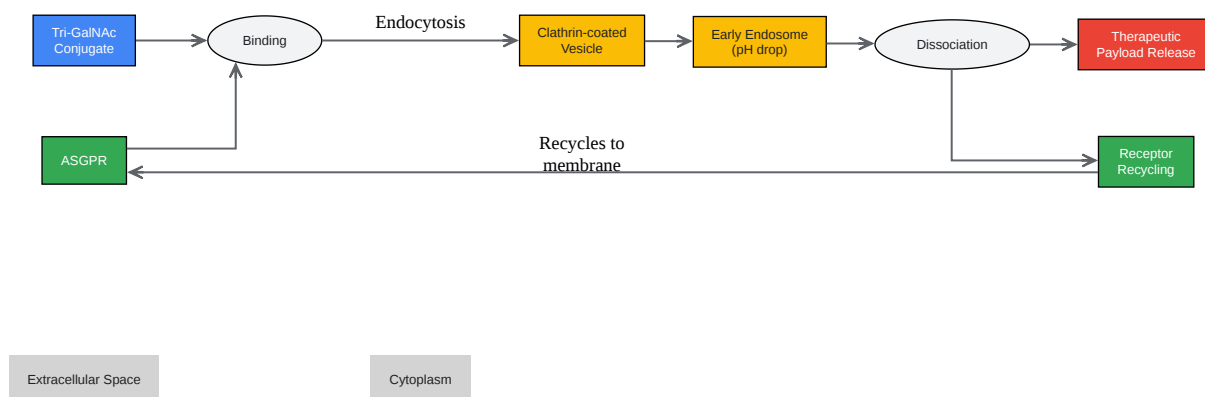
Introduction

Triantennary N-acetylgalactosamine (tri-GalNAc) conjugates have emerged as a pivotal technology for the targeted delivery of therapeutics, particularly antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to hepatocytes. This is achieved through high-affinity binding to the asialoglycoprotein receptor (ASGPR) expressed on the surface of liver cells, leading to efficient cellular uptake.^{[1][2]} The precise characterization of these complex bioconjugates is critical for ensuring their quality, efficacy, and safety. This document provides detailed application notes and protocols for the key analytical techniques used to characterize tri-GalNAc conjugates.

Asialoglycoprotein Receptor (ASGPR) Signaling Pathway

Tri-GalNAc-conjugated ligands are internalized by hepatocytes via ASGPR-mediated endocytosis. The tri-GalNAc cluster binds to the ASGPR, which is a C-type lectin receptor. This binding event triggers the formation of clathrin-coated vesicles, which are then internalized into

the cell. The vesicles mature into early endosomes, and as the pH within the endosome decreases, the ligand dissociates from the receptor. The receptor is then recycled back to the cell surface, while the therapeutic payload is released into the cytoplasm to exert its function.[1]
[3]



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Caption: ASGPR-mediated endocytosis of a tri-GalNAc conjugate.

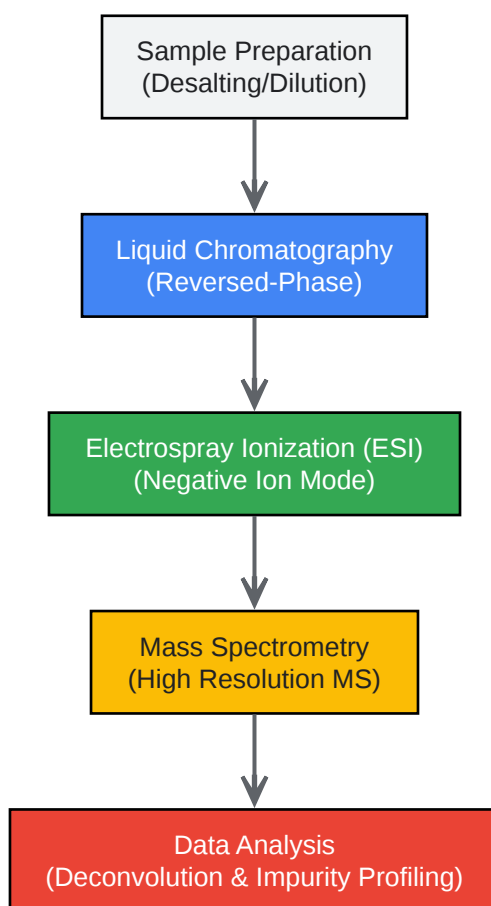
Key Analytical Techniques and Protocols

A suite of analytical techniques is employed to provide a comprehensive characterization of tri-GalNAc conjugates, addressing identity, purity, quantity, and structural integrity.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the characterization of tri-GalNAc conjugates, providing precise molecular weight information and enabling the identification of metabolites and impurities.[4][5]

Application Note: Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for the analysis of tri-GalNAc conjugated oligonucleotides.[6] High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, allows for the accurate mass measurement of the intact conjugate and its fragments, facilitating structural elucidation and metabolite identification.[4][5] Triple quadrupole mass spectrometry is often employed for quantitative analysis due to its high sensitivity and specificity.[7]



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Caption: General workflow for LC-MS analysis of tri-GalNAc conjugates.

Methodology:

- Sample Preparation:
 - Desalt the tri-GalNAc conjugate sample using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation) to remove interfering salts.
 - Reconstitute the sample in a solution compatible with the LC mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
- Liquid Chromatography (LC) Conditions:
 - Column: Use a reversed-phase column suitable for oligonucleotide analysis (e.g., a C18 or C8 column with a wide pore size).
 - Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., hexafluoroisopropanol (HFIP) and a volatile amine like triethylamine (TEA) or diisopropylethylamine (DIEA)).
 - Mobile Phase B: An organic solvent such as methanol or acetonitrile containing the same ion-pairing agents.
 - Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the conjugate.
 - Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
 - Column Temperature: Maintain the column at an elevated temperature (e.g., 50-70 °C) to improve peak shape and resolution.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides.
 - Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is preferred for accurate mass determination.
 - Data Acquisition: Acquire data in full scan mode over a relevant m/z range.

- Data Analysis:
 - The raw mass spectrum will show a distribution of multiply charged ions.
 - Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum to determine the molecular weight of the intact conjugate.
 - Identify and quantify impurities, such as unconjugated oligonucleotides or partially degraded products.

Quantitative Data Summary:

Analyte	Technique	LLOQ	Matrix	Reference
GalNAc-conjugated ASO	IPRP-LC-MS	0.8 ng/mL	Hepatocytes	[5]
AZD8233 (GalNAc-conjugated 16-mer)	LC-MS	0.20 ng/mL	Human Plasma	[6]
siRNA-01 (GalNAc-conjugated siRNA)	LC-Triple Quadrupole MS	10 ng/mL	Rat Liver Homogenate	[7]

Chromatography

Various chromatography techniques are essential for the purification and analysis of tri-GalNAc conjugates.

Application Note: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for purity assessment and can be used to separate the desired conjugate from unconjugated oligonucleotides and other synthesis-related impurities.[8] Ion-pair reversed-phase (IP-RP) chromatography is particularly effective for resolving oligonucleotides.[5]

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) is an advanced continuous

chromatography technique that can maximize purification yields compared to traditional batch methods.[9]

Methodology:

- Sample Preparation: Prepare the sample as described in the LC-MS protocol.
- HPLC Conditions:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
 - Mobile Phase B: 0.1 M TEAA in acetonitrile.
 - Gradient: A linear gradient from a low to high percentage of Mobile Phase B.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at 260 nm.
- Data Analysis:
 - Integrate the peak areas to determine the purity of the tri-GalNAc conjugate.
 - The retention time can be used for identification purposes by comparing it to a reference standard.

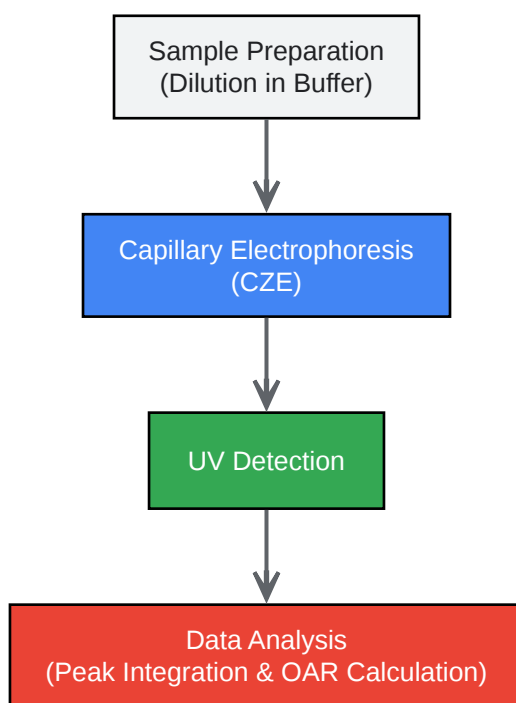
Quantitative Data Summary:

Method	Product Yield (Batch)	Product Yield (MCSGP)	Reference
Reversed-phase purification of a GalNAc-cluster-conjugated DNA-LNA gapmer	52.7%	91.5%	[9]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high-resolution separation of biomolecules based on their charge-to-mass ratio and is well-suited for the analysis of tri-GalNAc conjugates.[10]

Application Note: Capillary Zone Electrophoresis (CZE) can resolve free antibodies, oligonucleotides, and antibody-oligonucleotide conjugate (AOC) subpopulations, allowing for the precise evaluation of conjugation efficiency and oligonucleotide-to-antibody ratio (OAR).[10] [11] Capillary Gel Electrophoresis (CGE) is used to assess the purity and length of oligonucleotides.[12] CZE coupled with mass spectrometry (CZE-MS) provides a powerful tool for characterizing the heterogeneity of conjugates.[13]



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Caption: General workflow for CZE analysis of antibody-oligonucleotide conjugates.

Methodology:

- Sample Preparation: Dilute the sample in the running buffer.
- CE Conditions:

- Capillary: A fused-silica capillary.
- Running Buffer: A buffer with a pH that provides good separation of the species of interest (e.g., a borate or phosphate buffer).
- Voltage: Apply a high voltage (e.g., 15-30 kV).
- Temperature: Control the capillary temperature to ensure reproducibility.
- Injection: Hydrodynamic or electrokinetic injection.
- Detection: UV detection at 220 nm for the protein and 260 nm for the oligonucleotide.
- Data Analysis:
 - Identify the peaks corresponding to the unconjugated antibody, unconjugated oligonucleotide, and the different conjugate species (OAR 1, OAR 2, etc.).
 - Calculate the corrected peak area for each species.
 - Determine the OAR by calculating the weighted average of the different conjugate species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural elucidation of tri-GalNAc conjugates, providing information on the connectivity and conformation of the molecule.[\[14\]](#)[\[15\]](#)
[\[16\]](#)

Application Note: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D proton (^1H) NMR can provide a fingerprint of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to determine the complete structure, including the attachment site of the GalNAc ligand and the stereochemistry of the glycosidic linkages.[\[14\]](#)[\[15\]](#)

Methodology:

- Sample Preparation:

- Dissolve a sufficient amount of the purified tri-GalNAc conjugate in a suitable deuterated solvent (e.g., D₂O).
- The sample should be free of paramagnetic impurities.
- NMR Data Acquisition:
 - Acquire a 1D ¹H NMR spectrum to assess the overall purity and obtain a preliminary fingerprint.
 - Acquire a series of 2D NMR spectra:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the connectivity between the GalNAc ligand and the oligonucleotide or antibody.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information on the 3D structure and conformation.
- Data Analysis:
 - Assign the chemical shifts of all the protons and carbons in the molecule.
 - Use the correlations observed in the 2D spectra to piece together the structure of the conjugate.
 - Confirm the attachment site of the tri-GalNAc ligand and the integrity of both the ligand and the therapeutic moiety.

Conclusion

The comprehensive characterization of tri-GalNAc conjugates requires a multi-faceted analytical approach. The combination of mass spectrometry, chromatography, capillary electrophoresis, and NMR spectroscopy provides a detailed understanding of the identity, purity, quantity, and structure of these complex therapeutic molecules. The protocols and application notes provided herein serve as a guide for researchers, scientists, and drug development professionals in establishing robust analytical methods for the quality control and development of tri-GalNAc-based therapeutics.

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